(R)-3,3'-Di(pyridin-2-yl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate dihydrochloride
CAS No.:
Cat. No.: VC13553885
Molecular Formula: C30H21Cl2N2O4P
Molecular Weight: 575.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H21Cl2N2O4P |
|---|---|
| Molecular Weight | 575.4 g/mol |
| IUPAC Name | 13-hydroxy-10,16-dipyridin-2-yl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide;dihydrochloride |
| Standard InChI | InChI=1S/C30H19N2O4P.2ClH/c33-37(34)35-29-23(25-13-5-7-15-31-25)17-19-9-1-3-11-21(19)27(29)28-22-12-4-2-10-20(22)18-24(30(28)36-37)26-14-6-8-16-32-26;;/h1-18H,(H,33,34);2*1H |
| Standard InChI Key | KJVQKVPZBDTDNQ-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)C6=CC=CC=N6)OP(=O)(O3)O)C7=CC=CC=N7.Cl.Cl |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)C6=CC=CC=N6)OP(=O)(O3)O)C7=CC=CC=N7.Cl.Cl |
Introduction
Chemical Structure and Stereochemical Properties
Core Structural Features
The compound features a binapthyl scaffold—a biphenyl system fused at the 1,1'-positions—modified at the 2,2'-positions with pyridin-2-yl groups. A hydrogenphosphate group bridges the binapthyl system, and the molecule exists as a dihydrochloride salt to enhance solubility . The (R)-configuration at the chiral center dictates its stereochemical behavior, critical for interactions in enantioselective processes.
Stereochemical Implications
The (R)-enantiomer’s spatial arrangement influences its utility in asymmetric synthesis. Binapthyl derivatives, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are renowned as chiral ligands in transition-metal catalysis. While direct evidence for this compound’s catalytic activity is sparse, its structural analogy to BINAP suggests potential as a ligand for metal complexes, particularly in reactions requiring precise stereochemical control.
Synthesis and Manufacturing Processes
Synthetic Pathways
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Suzuki-Miyaura Coupling: For introducing aryl groups to the binapthyl core.
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Phosphorylation: Installation of the hydrogenphosphate group using phosphorylating agents like followed by hydrolysis.
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Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride form .
Challenges in Synthesis
Key challenges include maintaining stereochemical purity during phosphorylation and avoiding racemization. The binapthyl system’s rigidity may complicate functionalization, necessitating optimized reaction conditions (e.g., low temperatures, inert atmospheres) to preserve chirality.
Analytical Characterization Techniques
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR): , , and NMR validate structural integrity and phosphorylation.
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Mass Spectrometry (MS): High-resolution MS confirms molecular weight and fragmentation patterns.
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Infrared (IR) Spectroscopy: Identifies phosphate (P=O, ~1250 cm) and ammonium (N-H, ~2500 cm) stretches.
Chromatographic Analysis
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High-Performance Liquid Chromatography (HPLC): Ensures purity and monitors synthetic intermediates, analogous to methods used for benidipine impurities .
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Ultra-Performance Liquid Chromatography (UPLC): Provides rapid analysis for stability studies .
Applications in Catalysis and Materials Science
Asymmetric Catalysis
The compound’s binapthyl backbone and pyridinyl groups position it as a candidate for chiral ligands. For example, Rhodium or Ruthenium complexes with similar ligands catalyze hydrogenation and cross-coupling reactions . A hypothetical application is enantioselective reduction of ketones, though experimental validation is needed.
| Property | Value |
|---|---|
| CAS Number | 1706432-01-0 |
| Molecular Formula | |
| Molecular Weight | 575.4 g/mol |
| IUPAC Name | 13-hydroxy-10,16-dipyridin-2-yl-12,14-dioxa-13λ⁵-phosphapentacyclo[13.8.0.0²,¹¹.0³,⁸.0¹⁸,²³]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide; dihydrochloride |
| Key Functional Groups | Binapthyl, Pyridinyl, Hydrogenphosphate |
| Supplier | Availability |
|---|---|
| SynQuest Laboratories | Custom synthesis upon request |
| Apollo Scientific Ltd. | Limited quantities in stock |
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